2-Phenylbutyric acid

Overview

Description

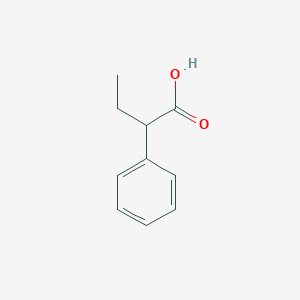

2-Phenylbutyric acid is a monocarboxylic acid that is butyric acid substituted by a phenyl group at position 2The compound has the molecular formula C10H12O2 and is characterized by its crystalline form and aromatic odor .

Mechanism of Action

Target of Action

2-Phenylbutyric acid, also known as 2-Phenylbutanoic acid, is a fatty acid and a derivative of butyric acid naturally produced by colonic bacteria fermentation . It primarily targets the urea cycle disorders due to deficiencies in specific enzymes . It is used for the treatment of various conditions, including urea cycle disorders, neonatal-onset deficiency, late-onset deficiency disease in patients with a history of hyperammonemic encephalopathy .

Mode of Action

This compound demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the urea cycle. It is used as an adjunctive therapy for the management of chronic urea cycle disorders due to deficiencies in specific enzymes .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism into phenylacetate, which is the active metabolite . High levels of phenylacetate can cause nausea, headache, emesis, fatigue, weakness, lethargy, somnolence, dizziness, slurred speech, memory loss, confusion, and disorientation .

Result of Action

The result of the action of this compound is primarily the management of chronic urea cycle disorders. It helps in relieving inflammation and acts as a chemical chaperone .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Therefore, it should be kept in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

2-Phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone

Cellular Effects

This compound has been shown to have beneficial effects on many pathologies including cancer, genetic metabolic syndromes, neuropathies, diabetes, hemoglobinopathies, and urea cycle disorders . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanisms by which this compound exerts its effects are diverse. Some of them are connected with the regulation of gene expression, playing the role of a histone deacetylase inhibitor, while others contribute to the ability of rescuing conformational abnormalities of proteins, serving as a chemical chaperone .

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 272.95°C and a density of 1.103 g/cm³ .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to alleviate LPS-induced inflammation in mice .

Metabolic Pathways

This compound is rapidly metabolized to phenylacetate via beta-oxidation. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .

Preparation Methods

2-Phenylbutyric acid can be synthesized through several methods:

Reduction Method: One method involves the reduction of 3-benzoylamino propionic acid to obtain 4-phenyl-1-butanoic acid using zinc amalgam.

Friedel-Crafts Reaction: Another method involves the Friedel-Crafts reaction between benzene and 4-bromo-1-butyrate under Lewis acidic conditions to obtain 4-phenyl-1-butyrate, which is then hydrolyzed to 4-phenyl-1-butanoic acid.

Catalytic Reaction: A third method involves the reaction of benzene with butyrolactone under the catalysis of trichlorine aluminum to obtain 4-phenyl-1-butanoic acid.

Chemical Reactions Analysis

2-Phenylbutyric acid undergoes various chemical reactions:

Oxidation: It can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can yield phenylbutanol derivatives.

Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to form various substituted phenylbutyric acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Scientific Research Applications

Therapeutic Applications

1.1 Treatment of Urea Cycle Disorders

PBA is primarily used in the treatment of urea cycle disorders (UCDs), which are genetic conditions leading to the accumulation of ammonia in the blood due to enzyme deficiencies. It acts as a nitrogen-scavenging agent, converting excess ammonia into non-toxic compounds that can be excreted. PBA is often administered in combination with dietary protein restriction and essential amino acid supplementation .

1.2 Neuroprotective Effects

Recent studies have highlighted PBA's potential neuroprotective effects, particularly in conditions associated with endoplasmic reticulum (ER) stress. Research indicates that PBA can reverse ER stress-induced suppression of amyloid precursor protein (APP) proteolysis, which is relevant for Alzheimer's disease (AD) therapy. By promoting APP trafficking and reducing apoptosis in neuronal cells, PBA demonstrates promise as a therapeutic agent for neurodegenerative diseases .

1.3 Use in Amyotrophic Lateral Sclerosis (ALS)

PBA has been investigated as a treatment option for ALS. It is used in conjunction with tauroursodeoxycholic acid to enhance cellular protection against neurodegeneration associated with this condition .

Biochemical Properties

2.1 Mechanism of Action

PBA functions as a chemical chaperone, facilitating proper protein folding and trafficking within cells. This property is particularly beneficial in conditions where protein misfolding leads to cellular dysfunction. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

2.2 Metabolic Role

As a secondary metabolite, 2-phenylbutyric acid plays roles beyond its therapeutic applications. It has been detected in various food sources and may serve as a biomarker for dietary intake, particularly from animal sources like chicken and pigs . This suggests potential applications in nutrition and food science.

Comparison with Similar Compounds

2-Phenylbutyric acid can be compared with other similar compounds:

Butyric Acid: While butyric acid lacks the phenyl group, this compound has enhanced aromatic properties and different biological activities.

Phenylpropionic Acid: This compound has a similar structure but differs in the position of the phenyl group, leading to different chemical and biological properties.

Phenylacetic Acid: Another similar compound, phenylacetic acid, has a different carbon chain length and substitution pattern, resulting in distinct applications and reactivity.

These comparisons highlight the unique properties and applications of this compound in various fields.

Biological Activity

2-Phenylbutyric acid (2-PBA) is a compound that has garnered interest in various fields of biomedical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a derivative of phenylbutyric acid, known for its role as a chemical chaperone. It exerts its effects primarily through the modulation of protein folding and trafficking within cells. This action is particularly relevant in conditions associated with endoplasmic reticulum (ER) stress, where 2-PBA has been shown to alleviate the adverse effects of misfolded proteins.

Mechanisms include:

- Chemical Chaperoning: 2-PBA assists in the proper folding of proteins, thus preventing aggregation and promoting cellular viability under stress conditions .

- Histone Deacetylase Inhibition: It acts as an inhibitor of histone deacetylases (HDACs), leading to altered gene expression profiles that can affect cell proliferation and apoptosis .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of 2-PBA. In a screening study, it demonstrated significant protective activity against seizures induced by pentylenetetrazole, with an effective dose (ED50) value of 70 mM . This suggests that 2-PBA may share mechanisms similar to other known anticonvulsants, potentially offering a new avenue for epilepsy treatment.

Table 1: Anticonvulsant Activity of Selected Compounds

| Compound | ED50 (mM) | CI Range |

|---|---|---|

| 4-Phenylbutyric Acid | 4 | 0.0 - 7.0 |

| 4-Biphenylacetic Acid | 5 | 3.0 - 5.0 |

| This compound | 70 | 25.0 - 144.2 |

| Phenylacetic Acid | 78 | 46.0 - 156.0 |

Neuroprotective Effects

In addition to its anticonvulsant properties, 2-PBA has been investigated for its neuroprotective effects in models of neurodegenerative diseases. For instance, it has been shown to mitigate ER stress-induced apoptosis in neuroblastoma cells by enhancing the trafficking and processing of amyloid precursor protein (APP), which is crucial in Alzheimer's disease pathology .

Clinical Applications and Case Studies

-

Urea Cycle Disorders:

- Mechanism: In patients with urea cycle disorders, 2-PBA increases the excretion of nitrogen waste products by converting them into phenylacetylglutamine, thereby reducing plasma ammonia levels .

- Case Study: A clinical trial indicated that long-term administration of phenylbutyrate (which metabolizes into phenylacetate) significantly improved metabolic control in patients suffering from these disorders.

-

Cancer Therapy:

- Mechanism: The compound has shown potential antineoplastic effects by inducing cell cycle arrest and apoptosis in cancer cells through HDAC inhibition.

- Research Findings: Studies have reported that treatment with phenylbutyrate can lead to reduced tumor growth in xenograft models, suggesting a promising role in cancer therapy .

- Metabolic Disorders:

Safety Profile and Toxicity

While generally well-tolerated, high doses of phenylbutyrate can lead to adverse effects such as nausea, headache, and confusion due to elevated levels of its active metabolite, phenylacetate . Long-term studies are necessary to fully elucidate the safety profile and potential side effects associated with chronic use.

Properties

IUPAC Name |

2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861682 | |

| Record name | Benzeneacetic acid, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

417 mg/mL | |

| Record name | 2-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90-27-7 | |

| Record name | 2-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7S079H2C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47.5 °C | |

| Record name | 2-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Phenylbutyric acid?

A1: this compound has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided papers, researchers commonly employ techniques like NMR spectroscopy and circular dichroism (CD) to analyze 2-PBA. [, ] For instance, NMR studies have explored the conformational preferences of 2-PBA and related esters. [] CD spectroscopy proves particularly useful in chirality studies, especially when 2-PBA forms complexes with chiral polymers. []

Q3: How does this compound interact with biological systems?

A3: this compound exhibits binding affinity towards proteins like bovine serum albumin (BSA). [] Research suggests a maximum of one enantioselective binding site on BSA for 2-PBA. This interaction highlights the potential for 2-PBA to influence protein binding and transport processes.

Q4: Does this compound undergo any significant metabolic transformations?

A4: Yes, microbial degradation studies have identified 2-(2,3-dihydro-2,3-dihydroxyphenyl)butane as a metabolite of 2-PBA in Pseudomonas strains. [] Additionally, evidence suggests the involvement of meta-cleavage of the benzene ring during 2-PBA degradation.

Q5: How does the chirality of this compound influence its properties in material science?

A5: Studies on cocrystals demonstrate that the melting point and solubility of 2-PBA cocrystals are influenced by the chirality of the 2-PBA molecule. [, ] Racemic cocrystals tend to exhibit higher melting points and lower aqueous solubility compared to their optically active counterparts, attributed to differences in packing arrangements.

Q6: Does this compound participate in any notable chemical reactions?

A6: Research indicates that this compound readily reacts with 2,3-epoxypropanol and 2,3-epoxypropyl methacrylate via ring-opening reactions. [] This reactivity stems from the presence of the epoxide moiety and highlights the potential for 2-PBA in polymer modification.

Q7: Have there been any computational studies on this compound and its analogs?

A7: Yes, in silico screening studies have explored the anticonvulsant activity of 2-PBA and structurally similar molecules. [] These studies employed techniques like root-mean-square deviation calculations and pharmacophore modeling to identify promising candidates based on their structural features and potential interactions with target proteins.

Q8: How do structural modifications to this compound affect its biological activity?

A8: Research on the phenylacetic acid transport system in Penicillium chrysogenum provides insights into SAR. [] The study demonstrates that modifications to the aromatic ring, the length of the alkyl chain, and the presence of specific functional groups significantly influence the inducing activity of 2-PBA analogs.

Q9: Are there specific challenges associated with formulating this compound?

A9: While the provided papers don't delve into specific formulation challenges, it's important to note that 2-PBA's chirality and potential for degradation [] may necessitate careful selection of excipients and formulation strategies to ensure stability, solubility, and bioavailability.

Q10: What analytical techniques are commonly employed to study this compound?

A10: Researchers utilize various techniques like Gas Chromatography (GC) [], High-Performance Liquid Chromatography (HPLC) [, ], and UV spectrophotometry [] to analyze 2-PBA. These techniques allow for quantification, separation of enantiomers, and investigation of interactions with other molecules.

Q11: Has the environmental fate of this compound been studied?

A11: While the provided papers don't directly address the ecotoxicological effects of 2-PBA, its microbial degradation by Pseudomonas and Nocardia strains [] suggests a potential for biodegradation in the environment. Further research is necessary to assess its overall environmental impact.

Q12: Are there any known instances of chiral inversion involving this compound?

A12: Research reveals that certain fungi, including Cordyceps militaris [] and Verticillium lecanii, [] can perform unidirectional chiral inversion of 2-PBA. These findings highlight the potential of biocatalytic approaches for obtaining enantiomerically pure 2-PBA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.